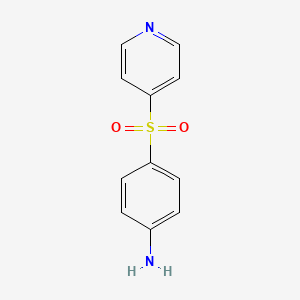

4-Sulfanilylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O2S |

|---|---|

Molecular Weight |

234.28 g/mol |

IUPAC Name |

4-pyridin-4-ylsulfonylaniline |

InChI |

InChI=1S/C11H10N2O2S/c12-9-1-3-10(4-2-9)16(14,15)11-5-7-13-8-6-11/h1-8H,12H2 |

InChI Key |

RPQAROOAFRNNHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 4-Sulfanilylpyridine (Sulfapyridine)

Content Type: Technical Reference & Experimental Guide Audience: Pharmaceutical Researchers, Medicinal Chemists, and Clinical Pharmacologists

Executive Summary

4-Sulfanilylpyridine (Sulfapyridine) represents a foundational scaffold in the sulfonamide class of antimicrobials. While its historical usage as a frontline antibiotic has waned due to resistance and safety profiles, it remains a critical pharmacological entity as the active moiety in Sulfasalazine (used for Inflammatory Bowel Disease) and a specific treatment for Dermatitis Herpetiformis .

This guide provides a rigorous technical analysis of Sulfapyridine, moving beyond basic definitions to explore its physicochemical behavior, competitive inhibition mechanism at the molecular level, and the genetic determinants (NAT2 polymorphism) that dictate its metabolic toxicity.

Part 1: Physicochemical Architecture

The solubility profile of Sulfapyridine is the primary driver of its renal toxicity (crystalluria). Unlike many sulfonamides, its pKa (8.43) places it largely in the unionized form at physiological urinary pH (5.0–7.0), significantly reducing its solubility.

Table 1: Core Physicochemical Properties

| Property | Value | Experimental Context |

| IUPAC Name | 4-amino-N-pyridin-2-ylbenzenesulfonamide | Standard Nomenclature |

| Molecular Formula | MW: 249.29 g/mol | |

| Melting Point | 190–193 °C | Primary Purity Validator [1] |

| pKa | 8.43 (Amide nitrogen) | Determines solubility in urine [1] |

| Solubility (Water) | 0.29 mg/mL (at 25°C) | Poorly soluble; risk of precipitation |

| Solubility (Acetone) | Soluble | Used for recrystallization |

| UV Max | ~260 nm | In ethanol/water |

Critical Insight: The high pKa means that alkalinization of urine (increasing pH to >7.5) significantly increases the ionization of the sulfonamide group, thereby enhancing solubility and preventing crystalluria.

Part 2: Pharmacodynamics & Mechanism (DHPS Inhibition)

Sulfapyridine functions as a competitive antimetabolite . It mimics para-aminobenzoic acid (PABA), the natural substrate for the bacterial enzyme dihydropteroate synthase (DHPS) .[1][2][3]

Mechanism of Action[2][4][5][6][7]

-

Mimicry: The 4-aminobenzene moiety of sulfapyridine is sterically and electronically similar to PABA.

-

Competition: Sulfapyridine competes with PABA for the active site of DHPS.

-

Dead-End Product: DHPS mistakenly incorporates sulfapyridine into the folate pathway, forming a non-functional analog.

-

Folate Depletion: This halts the synthesis of dihydrofolic acid, depriving the bacteria of nucleotides required for DNA replication (bacteriostatic effect).

Visualization: The Folate Blockade

The following diagram illustrates the specific intervention point of Sulfapyridine within the folate biosynthesis pathway.

Caption: Sulfapyridine competitively inhibits DHPS, preventing the incorporation of PABA into dihydropteroic acid, thereby arresting bacterial DNA synthesis.[1][2][5][6][8][9][10]

Part 3: Synthesis & Purification Protocol

Safety Warning: Pyridine is toxic and has a noxious odor. Perform all steps in a fume hood. Sulfonyl chlorides are corrosive.

This protocol utilizes a standard Schotten-Baumann condensation followed by hydrolysis. It is designed to be self-validating by monitoring the transition from the acetylated intermediate (high MP) to the final product.

Reagents

-

Substrate: 2-Aminopyridine[7]

-

Reagent: N-Acetylsulfanilyl chloride (ASC)

-

Solvent/Base: Dry Pyridine (acts as both solvent and acid scavenger)

-

Hydrolysis: 10% NaOH and Dilute HCl

Step-by-Step Workflow

-

Condensation (Formation of Acetylsulfapyridine):

-

Dissolve 2-aminopyridine (1.0 eq) in dry pyridine.

-

Slowly add N-acetylsulfanilyl chloride (1.1 eq) while maintaining temperature <60°C. Exothermic reaction.

-

Heat to 70–80°C for 1 hour to ensure completion.

-

Quench: Pour the reaction mixture into ice water. The intermediate (Acetylsulfapyridine) will precipitate.

-

Filtration: Collect the solid. Checkpoint: This intermediate is crude and requires hydrolysis.

-

-

Hydrolysis (Deprotection):

-

Suspend the crude intermediate in 10% NaOH (alkaline hydrolysis removes the N4-acetyl group).

-

Heat at reflux for 1 hour. The solution should become clear as the sodium salt of sulfapyridine forms.

-

Precipitation: Cool the solution and carefully acidify with dilute HCl to pH ~6.0 (the isoelectric point).

-

Critical Step: Do not acidify below pH 4, or the pyridine ring nitrogen will protonate, redissolving the product.

-

-

Purification & Validation:

-

Recrystallize the crude solid from hot ethanol or acetone/water.

-

Validation: Measure Melting Point. Target: 190–193°C . A lower MP (<185°C) indicates incomplete hydrolysis or retained solvents.

-

Visualization: Synthesis Workflow

Caption: Synthetic route from ASC and 2-Aminopyridine via condensation and subsequent alkaline hydrolysis to yield Sulfapyridine.

Part 4: ADME & Metabolic Toxicity (The NAT2 Factor)

For researchers studying Sulfapyridine (or Sulfasalazine), understanding the Acetylation Polymorphism is non-negotiable.

1. Metabolism

Sulfapyridine is primarily metabolized in the liver by N-acetyltransferase 2 (NAT2) .[8]

-

Reaction: Acetylation of the N4-amino group.

-

Product: N4-acetylsulfapyridine.

-

Solubility Issue: The acetylated metabolite is less soluble than the parent compound, significantly increasing the risk of renal stones.

2. The NAT2 Phenotype

The rate of this acetylation is genetically determined:

-

Slow Acetylators: Have low NAT2 activity. They accumulate higher plasma levels of free Sulfapyridine (leading to systemic side effects like nausea/headache) but may have slower formation of the crystallizing metabolite.

-

Fast Acetylators: Rapidly convert Sulfapyridine to N-acetylsulfapyridine. While they have fewer systemic side effects, they have a higher load of the insoluble metabolite in the urine, increasing crystalluria risk .

3. Clinical implication for Drug Development

When designing analogs or dosing regimens, the NAT2 genotype of the patient population introduces significant variability in both efficacy (systemic levels) and toxicity (renal clearance).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5336, Sulfapyridine. Retrieved from [Link]

-

DrugBank Online. Sulfapyridine: Pharmacology and interactions. Retrieved from [Link]

-

Triglia, T., et al. (1997). Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum. Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

Chebion, G., et al. (2021). Drug-induced nephrolithiasis and crystalluria: the particular case of the sulfasalazine derivatives. Comptes Rendus Chimie.[9][11] Retrieved from [Link]

-

PharmGKB. Very Important Pharmacogene information for N-acetyltransferase 2 (NAT2). Retrieved from [Link]

Sources

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN105348184A - Preparation method for sulfasalazine - Google Patents [patents.google.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. CN105330599A - Method for synthesizing salazosulfapyridine by utilizing 2-aminopyridine as raw material - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Sulfasalazine-Induced Crystalluria Causing Severe Acute Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

Technical Guide: Synthesis of 4-Sulfanilylpyridine (Sulfapyridine)

Executive Summary & Strategic Context

Compound: 4-Sulfanilylpyridine (Sulfapyridine)

CAS: 144-83-2

Class: Sulfonamide Antibiotic / Synthetic Intermediate

Molecular Formula:

Scope:

This guide details the synthesis of Sulfapyridine via the condensation of 2-aminopyridine with

Technical Nuance:

The critical challenge in this synthesis is regioselectivity . 2-Aminopyridine possesses two nucleophilic nitrogen centers: the exocyclic amine and the endocyclic ring nitrogen. A standard protocol often yields a mixture or the kinetically favored ring-sulfonated product.[4] This guide focuses on the thermodynamic control required to secure the desired

Retrosynthetic Analysis

To design a robust synthesis, we must visualize the disconnection of the sulfonamide bond. The strategy employs a "protect-react-deprotect" sequence to preserve the aniline functionality.[4]

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the sulfonamide core.

Critical Mechanism: The Regioselectivity Challenge

The "Senior Scientist" Insight: Novice chemists often assume direct attack at the exocyclic amine. However, the pyridine ring nitrogen is often more nucleophilic.

-

Kinetic Product: Initial attack often occurs at the Ring Nitrogen, forming a sulfonylpyridinium betaine.

-

Thermodynamic Product: Under elevated temperature and basic conditions, this intermediate rearranges (or equilibrates) to the more stable exocyclic sulfonamide.

Implication for Protocol: The reaction must be driven to completion with sufficient heat or base catalysis to ensure the rearrangement to the desired product.

Experimental Protocol: The "Gold Standard" Route

Phase A: Condensation (Sulfonylation)

Objective: Coupling 2-aminopyridine with p-ASC.[4]

| Parameter | Specification | Rationale |

| Limiting Reagent | 2-Aminopyridine (1.0 eq) | The expensive heterocyclic component.[4] |

| Electrophile | p-ASC (1.1 eq) | Slight excess to drive completion; moisture sensitive.[4] |

| Solvent/Base | Dry Pyridine (5-10 vol) | Acts as both solvent and acid scavenger (HCl acceptor).[4] |

| Temperature | 50°C | Heat required to favor thermodynamic rearrangement. |

| Time | 1 - 2 Hours | Monitor by TLC until p-ASC is consumed. |

Step-by-Step Workflow:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and drying tube (CaCl₂).

-

Dissolution: Charge 2-aminopyridine (9.4 g, 0.1 mol) into the flask. Add dry pyridine (25 mL).[4] Stir until dissolved.

-

Addition: Cool the solution to 15°C (ice bath). Slowly add p-acetamidobenzenesulfonyl chloride (24.0 g, ~0.103 mol) in small portions over 20 minutes.

-

Control: Exothermic reaction. Keep internal temp < 40°C during addition to prevent decomposition.

-

-

Reaction: Remove ice bath. Heat the mixture to 60-70°C for 1 hour. The solution will darken.

-

Quench: Pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring. The intermediate (Acetylsulfapyridine) will precipitate as a crude solid.

-

Isolation: Filter the solid. Wash with cold water (3 x 50 mL) to remove Pyridine salts.

Phase B: Hydrolysis (Deprotection)

Objective: Removal of the N-acetyl group to release the free amine.

Step-by-Step Workflow:

-

Suspension: Suspend the crude Acetylsulfapyridine in 10 volumes of 2N Sodium Hydroxide (NaOH).

-

Reflux: Heat to reflux (approx. 100°C) for 1-2 hours. The solid should dissolve as the sodium salt of Sulfapyridine forms.

-

Neutralization: Cool the solution to room temperature. Carefully acidify with Acetic Acid or dilute HCl to pH 6.5 - 7.0.[4]

-

Critical Point: Do not over-acidify (pH < 4), or the pyridine ring will protonate and the product will remain soluble. Sulfapyridine precipitates best at its isoelectric point (neutral pH).[4]

-

-

Crystallization: Cool in an ice bath to maximize yield. Filter the white/off-white precipitate.[4]

Purification & Characterization

Recrystallization Protocol: Sulfapyridine has a steep solubility curve in acetone/water mixtures.

-

Dissolve crude solid in boiling Acetone (minimal volume).

-

Add hot water dropwise until persistent turbidity is observed.

-

Add a few drops of Acetone to clear the solution.

-

Allow slow cooling to room temperature, then 4°C.

Data Specifications:

| Property | Expected Value | Notes |

| Appearance | White crystalline powder | Yellowing indicates oxidation.[4] |

| Melting Point | 191°C – 193°C | Sharp range indicates high purity. |

| Solubility | Low in water; High in dilute acid/base | Amphoteric nature due to sulfonamide/pyridine. |

Process Flow Diagram (Graphviz)

Figure 2: Operational workflow for the synthesis of Sulfapyridine.

Troubleshooting & Safety (Self-Validating Systems)

-

Moisture Control: p-ASC hydrolyzes rapidly to p-acetamidobenzenesulfonic acid (which is unreactive).[4] Validation: If the p-ASC does not dissolve or effervesce slightly upon addition to pyridine, check its quality. It should be a dry, crystalline solid, not a wet paste.

-

pH Management: During hydrolysis workup, if no precipitate forms upon acidification, you likely passed the isoelectric point. Correction: Back-titrate with dilute NaOH to pH 7.[4]

-

Safety: Pyridine is toxic and affects male fertility. All operations must be in a fume hood. p-ASC is a lachrymator and corrosive.[4]

References

-

Ewins, A. J., & Phillips, M. A. (1938). New Varieties of Sulphanilamide. The Lancet. Link (Seminal paper on M&B 693).[4]

-

PubChem. (n.d.).[4][5] Sulfapyridine Compound Summary. National Library of Medicine. Retrieved from [Link][4]

-

Winterbottom, R. (1940). Sulfanilyl Derivatives of Pyridine and Quinoline Amines. Journal of the American Chemical Society, 62(1), 160–162.[6] Link

-

Northey, E. H. (1940). Structure and Chemotherapeutic Activities of Sulfanilamide Derivatives. Chemical Reviews, 27(1), 85–197. Link

-

Organic Syntheses. (1939).[4] Sulfapyridine.[1][2][3][5][6][7][8] Coll. Vol. 2. (General reference for sulfonamide coupling techniques).

Sources

- 1. スルファピリジン Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]

- 2. 144-83-2 CAS MSDS (Sulfapyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Sulfapyridine - Wikipedia [en.wikipedia.org]

- 4. 4-Amino-N-(pyridin-2-yl)(~2~H_4_)benzene-1-sulfonamide | C11H11N3O2S | CID 46782961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sulfapyridine CAS#: 144-83-2 [m.chemicalbook.com]

- 7. sulfapyridine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Sulphapyridine [sitem.herts.ac.uk]

Technical Monograph: 4-Sulfanilylpyridine (Sulfapyridine)

Content Type: Technical Guide / Whitepaper Subject Matter: Chemical Synthesis, Analytical Characterization, and Pharmacological Mechanism

Executive Summary

4-Sulfanilylpyridine (INN: Sulfapyridine) represents a foundational scaffold in the sulfonamide class of antimicrobials. While its direct clinical use as a standalone antibiotic has waned due to resistance and safer alternatives, it remains a critical pharmacophore in drug development, most notably as the active carrier moiety in Sulfasalazine (used for Inflammatory Bowel Disease and Rheumatoid Arthritis).

This guide provides a rigorous examination of the molecule's architecture, industrial-scale synthesis, and validated analytical protocols. It is designed for researchers requiring high-fidelity data for synthesis optimization or bioanalytical assay development.

Chemical Identity & Structural Architecture

The molecule consists of a sulfanilamide group linked to a pyridine ring at the 2-position. The pyridine ring acts as an electron-withdrawing group, significantly influencing the pKa of the sulfonamide nitrogen (

Physicochemical Profile[1][2][3][4][5][6]

| Property | Value / Description | Critical Relevance |

| IUPAC Name | 4-Amino-N-pyridin-2-ylbenzenesulfonamide | Primary nomenclature for regulatory filings. |

| CAS Registry | 144-83-2 | Universal identifier. |

| Molecular Formula | MW: 249.29 g/mol . | |

| pKa | 8.43 (Sulfonamide NH) | Dictates ionization at physiological pH; affects crystalluria risk. |

| Solubility | Low in water (0.29 mg/mL at 25°C) | Requires pH adjustment or organic modifiers for HPLC. |

| UV Max ( | 254 nm, 265 nm | Primary wavelengths for HPLC-UV detection. |

Process Chemistry: Synthesis & Optimization

The synthesis of 4-Sulfanilylpyridine classically follows a condensation pathway involving p-acetamidobenzenesulfonyl chloride (ASC) and 2-aminopyridine , followed by selective hydrolysis.

Synthetic Workflow Diagram

The following diagram illustrates the critical reaction steps and intermediate species.

Detailed Protocol (Lab Scale)

Step 1: Condensation (Critical Control Point)

-

Reagents: p-Acetamidobenzenesulfonyl chloride (ASC), 2-Aminopyridine, Pyridine (solvent/base).

-

Procedure: Dissolve 2-aminopyridine in dry pyridine. Add ASC slowly to maintain temperature

. The reaction is exothermic. -

Mechanism: Nucleophilic attack of the 2-aminopyridine nitrogen on the sulfonyl sulfur.

-

Why this matters: Moisture control is paramount. ASC hydrolyzes rapidly in water to the sulfonic acid, which is unreactive. Use anhydrous conditions.

Step 2: Hydrolysis

-

Reagents: Dilute Sodium Hydroxide (NaOH).

-

Procedure: The acetyl protecting group on the

nitrogen is removed by heating the intermediate in alkaline solution. -

Purification: Acidify the solution to pH 4-5 (isoelectric point) to precipitate the crude Sulfapyridine. Recrystallize from ethanol/water.

Analytical Characterization & Quality Control

For drug development, verifying the identity and purity of 4-Sulfanilylpyridine is non-negotiable.

Validated HPLC-UV Method

This protocol is adapted from standard pharmaceutical analysis (USP/BP) and optimized for stability-indicating capability.

Chromatographic Conditions:

-

Column: C18 (Octadecylsilane),

mm, 5 -

Mobile Phase:

-

Buffer: 0.05M Potassium Dihydrogen Phosphate (

), adjusted to pH 3.5 with Orthophosphoric acid. -

Organic: Acetonitrile (ACN).

-

Ratio: Buffer:ACN (70:30 v/v).

-

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 254 nm (Isosbestic point) or 265 nm (Lambda max).

-

Injection Volume: 20

. -

Temperature: Ambient (

).

System Suitability Criteria (Self-Validating):

-

Tailing Factor (

): Must be -

Theoretical Plates (

): -

Resolution (

):

Spectroscopic Identification

-

Mass Spectrometry (ESI+):

- : 250.06 m/z .

-

Major Fragments: 156 m/z (loss of aminopyridine), 92 m/z (aniline fragment).

-

1H-NMR (DMSO-d6):

-

11.2 (s, 1H,

- 6.6 - 8.0 (aromatic protons).

-

Differentiation: The pyridine ring protons will show distinct splitting patterns (doublets/triplets) compared to the symmetric AA'BB' system of the benzene ring.

-

11.2 (s, 1H,

Pharmacological Mechanism & Metabolism[7][8][9][10]

Understanding the biological fate of 4-Sulfanilylpyridine is essential, particularly regarding its toxicity profile (crystalluria) and pharmacogenetics.

Mechanism of Action (MOA)

Sulfapyridine acts as a competitive inhibitor of dihydropteroate synthase (DHPS) .[2] It mimics para-aminobenzoic acid (PABA), preventing bacteria from synthesizing folate, a precursor to DNA/RNA.[3][4]

Metabolic Pathway: The NAT2 Checkpoint

Sulfapyridine is metabolized in the liver primarily via N-acetylation .

-

Polymorphism: The population is divided into "Slow" and "Fast" acetylators based on NAT2 genetics.

-

Clinical Consequence:

-

Slow Acetylators: Accumulate higher levels of free Sulfapyridine, increasing the risk of adverse events (nausea, rash, hematologic toxicity).

-

Fast Acetylators:[5][6][8] Rapidly convert drug to N-acetylsulfapyridine, which is less active but has lower water solubility, increasing the risk of crystalluria (precipitation in kidneys).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5336, Sulfapyridine. Retrieved from [Link]

-

Kapoor, B., et al. (2020). High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine.[8] Assay and Drug Development Technologies.[8] Retrieved from [Link]

-

Yun, M.K., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science/NIH. Retrieved from [Link]

-

Hein, D.W., et al. (2000). Molecular genetics and epidemiology of the NAT1 and NAT2 acetylation polymorphisms.[6] Cancer Epidemiology, Biomarkers & Prevention.[6] Retrieved from [Link]

-

DrugBank Online. Sulfapyridine: Pharmacology and Interactions. Retrieved from [Link]

Sources

- 1. New RP-HPLC Method Development and Validation of Sulfapyridine in Pure and Tablet Dosage Forms - IJPRS [ijprs.com]

- 2. youtube.com [youtube.com]

- 3. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 4. Dihydropteroate synthase inhibitor [medbox.iiab.me]

- 5. Arylamine N-acetyltransferase acetylation polymorphisms: paradigm for pharmacogenomic-guided therapy- a focused review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-acetyltransferase 2 slow acetylator genotype associated with adverse effects of sulfasalazine in the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 4-Sulfanilylpyridine (Sulfapyridine) and Its Derivatives

Executive Technical Summary

4-Sulfanilylpyridine (Sulfapyridine) represents a foundational scaffold in the sulfonamide class, historically significant as the first effective treatment for pneumococcal pneumonia (M&B 693). While its monotherapy use has declined due to resistance and toxicity, it remains clinically vital as the carrier moiety of Sulfasalazine , a first-line therapy for Inflammatory Bowel Disease (IBD) and Rheumatoid Arthritis.

Current research has revitalized this scaffold, utilizing its

Pharmacochemical Profile & SAR

The efficacy of sulfapyridine relies on its structural mimicry of para-aminobenzoic acid (PABA). The

Physicochemical Properties

| Property | Value | Technical Implication |

| IUPAC Name | 4-amino-N-pyridin-2-ylbenzenesulfonamide | Core sulfonamide structure. |

| Molecular Weight | 249.29 g/mol | Small molecule, high permeability. |

| pKa | ~8.4 (amide N) | Poorly soluble in acidic urine; risk of crystalluria (acetylated metabolites). |

| LogP | 0.35 | Moderate lipophilicity; good GI absorption. |

| Metabolism | Hepatic | Genetically polymorphic; slow acetylators risk toxicity.[1][2][3] |

Structure-Activity Relationship (SAR)

-

The Aniline Group (

): Must be unsubstituted for intrinsic antibacterial activity. Derivatization here (e.g., the azo-linkage in Sulfasalazine) creates a prodrug. -

The Sulfonamide Group (

): Essential for H-bonding within the Dihydropteroate Synthase (DHPS) active site. -

The Pyridine Ring (

): Electron-withdrawing nature lowers the pKa of the sulfonamide proton compared to sulfanilamide, increasing the concentration of the ionized (active) form at physiological pH.

Mechanism of Action: The Folate Blockade

Sulfapyridine acts as a competitive inhibitor of Dihydropteroate Synthase (DHPS) .[4][5] Unlike mammals, which uptake folate via dietary sources, bacteria must synthesize folate de novo.[5]

The Competitive Inhibition Cascade

-

Substrate Mimicry: Sulfapyridine competes with PABA for the active site of DHPS.

-

Dead-End Adduct: DHPS catalyzes the condensation of Sulfapyridine (instead of PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate.

-

Depletion: This forms a "dead-end" analog, halting the production of Dihydropteroate, a precursor to Tetrahydrofolate (THF).

-

Consequence: DNA/RNA synthesis fails due to lack of purine/thymidine precursors.

Visualization: The Folate Inhibition Pathway

Caption: Figure 1. Competitive inhibition of DHPS by Sulfapyridine prevents PABA incorporation, halting folate synthesis.

The Sulfasalazine Paradigm: Prodrug Dynamics

The most critical application of Sulfapyridine today is as the "carrier" molecule in Sulfasalazine . This utilizes the colon's anaerobic environment to deliver efficacy.

Mechanism of Activation

Sulfasalazine is composed of 5-Aminosalicylic Acid (5-ASA) linked to Sulfapyridine via an azo bond (-N=N-) .[1][3]

-

Oral Ingestion: ~90% of the drug passes through the stomach and small intestine unabsorbed.

-

Colonic Activation: Bacterial azoreductases (produced by Clostridium and Eubacterium spp.) cleave the azo bond.[6][7][8]

-

Divergence:

Visualization: Metabolic Activation Workflow

Caption: Figure 2. Site-specific activation of Sulfasalazine by bacterial azoreductases in the colon.

Synthesis & Derivatization Strategies

Core Synthesis: The Condensation Reaction

The synthesis of Sulfapyridine typically follows a modified Schotten-Baumann reaction.

Reagents:

-

4-Acetamidobenzenesulfonyl chloride (ASC)

-

2-Aminopyridine[11]

-

Solvent: Pyridine (acts as both solvent and acid scavenger) or Acetone/Base.

Protocol:

-

Condensation: Dissolve 2-aminopyridine in dry pyridine. Slowly add ASC (1.1 eq) at 0°C to control the exotherm. Stir at 60°C for 2 hours.

-

Why? The acetyl group on ASC protects the aniline nitrogen from reacting with the sulfonyl chloride (self-polymerization).

-

-

Precipitation: Pour the reaction mixture into ice water. The intermediate (

-acetylsulfapyridine) precipitates. Filter and wash. -

Hydrolysis: Reflux the intermediate in 10% NaOH for 1 hour to remove the acetyl protecting group.

-

Neutralization: Cool and adjust pH to 5.0 with dilute HCl. Sulfapyridine precipitates (amphoteric point).

-

Recrystallization: Purify using Ethanol/Water.

Modern Derivatization: Schiff Bases

Researchers are modifying the

-

Method: Reflux Sulfapyridine with aromatic aldehydes (e.g., salicylaldehyde) in ethanol with a catalytic amount of glacial acetic acid.

-

Application: These derivatives show enhanced activity against carbonic anhydrase isoforms in cancer cells [1].

Experimental Protocols (Self-Validating Systems)

Protocol A: MIC Determination (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of Sulfapyridine or derivatives against S. aureus or E. coli. Standard: CLSI M07-A10 Guidelines.

Materials:

-

Mueller-Hinton Broth (MHB) adjusted to pH 7.2 .

-

Validation Note: Sulfonamide activity is highly pH-dependent. Acidic pH decreases ionization and potency.

-

-

Lysed Horse Blood (if testing fastidious organisms).

-

96-well microtiter plates (U-bottom).

Workflow:

-

Stock Preparation: Dissolve Sulfapyridine in DMSO (max 1% final conc) or 0.1M NaOH, then dilute in water.

-

Inoculum: Prepare a 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in MHB. -

Plating:

-

Add 100 µL MHB to all wells.[12]

-

Perform serial 2-fold dilutions of the drug in columns 1-10.

-

Column 11 (Growth Control): Bacteria + Solvent (no drug).

-

Column 12 (Sterility Control): Media only.

-

-

Incubation: 35°C for 16-20 hours (ambient air).

-

Readout: The MIC is the lowest concentration with no visible turbidity .

-

Self-Correction: If Column 11 shows no growth, the assay is invalid. If Column 12 shows growth, contamination occurred.

-

Protocol B: In Vitro Azo-Reductase Stability (Simulated Colonic Fluid)

Objective: Validate the stability of a Sulfapyridine prodrug (like Sulfasalazine) or a new azo-derivative.

Materials:

-

Fresh fecal slurry (human or rat) OR E. coli / Clostridium perfringens culture.

-

Anaerobic chamber or GasPak system.

-

Reducing buffer (0.1 M Phosphate buffer pH 7.4 + 0.5% Cysteine-HCl).

Workflow:

-

Preparation: Suspend fresh feces (10% w/v) in anaerobic buffer. Homogenize and filter to remove debris.

-

Incubation: Add test compound (e.g., 100 µM) to the slurry.

-

Time-Course: Incubate at 37°C under anaerobic conditions.

-

Sampling: Aliquot at 0, 30, 60, 120, and 240 minutes.

-

Quenching: Immediately add ice-cold Acetonitrile (1:1 v/v) to precipitate proteins and stop enzymatic activity.

-

Analysis: Centrifuge (10,000g, 5 min). Analyze supernatant via HPLC-UV (254 nm).

-

Success Metric: Disappearance of the parent peak and stoichiometric appearance of Sulfapyridine and the amine partner.

-

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Peppercorn, M. A., & Goldman, P. (1972).[3] The role of intestinal bacteria in the metabolism of salicylazosulfapyridine. Journal of Pharmacology and Experimental Therapeutics, 181(3), 555-562. Link

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[13] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Link

-

Vree, T. B., et al. (1995). N-Acetylation of sulfonamides in humans. Journal of Clinical Pharmacy and Therapeutics, 20(2), 101-105. Link

-

Yun, M. K., et al. (2012). Catalysis and sulfa drug resistance in dihydropteroate synthase. Science, 335(6072), 1110-1114. Link

Sources

- 1. PharmGKB Summary: Very Important Pharmacogene information for N-acetyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arylamine N-acetyltransferase acetylation polymorphisms: paradigm for pharmacogenomic-guided therapy- a focused review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 6. Tissue and bacterial splitting of sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On the colonic bacterial metabolism of azo-bonded prodrugsof 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ClinPGx [clinpgx.org]

- 10. Kinetic phenotypic diagnosis of N-acetylation polymorphism in patients based on ratio of urinary metabolites of salicylazosulfapyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.org [mdpi.org]

- 12. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Sulfanilylpyridine

Introduction

4-Sulfanilylpyridine, also known as sulfapyridine, is a sulfonamide antibacterial agent that has historically played a significant role in the treatment of various bacterial infections. While its systemic use in humans has largely been superseded by newer antibiotics due to potential side effects, it remains a valuable compound in veterinary medicine and for specific therapeutic applications such as dermatitis herpetiformis.[1][2][3] For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of 4-Sulfanilylpyridine is paramount for formulation development, ensuring therapeutic efficacy, and maintaining safety. This guide provides a comprehensive overview of the solubility and stability of 4-Sulfanilylpyridine, grounded in scientific principles and supported by experimental data. We will delve into the factors governing its solubility in various solvent systems and explore its degradation profile under different stress conditions.

I. Physicochemical Properties of 4-Sulfanilylpyridine

4-Sulfanilylpyridine is a white to yellowish-white crystalline powder with the molecular formula C₁₁H₁₁N₃O₂S and a molecular weight of 249.29 g/mol .[4] It is an amphoteric molecule, possessing both a weakly acidic sulfonamide group and a weakly basic amino group, which significantly influences its solubility in aqueous solutions of varying pH.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁N₃O₂S | [4] |

| Molecular Weight | 249.29 g/mol | [4] |

| pKa | 8.4 | [2][5] |

| Melting Point | 191-193°C | [5] |

| Appearance | White to yellowish-white crystalline powder | [2][4] |

II. Solubility Profile of 4-Sulfanilylpyridine

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is influenced by a multitude of factors including the physicochemical properties of the solute and the solvent, temperature, and pH.

Aqueous Solubility

The aqueous solubility of 4-Sulfanilylpyridine is notably pH-dependent.[1][3] This behavior is attributed to its amphoteric nature. In acidic solutions, the amino group is protonated, forming a more soluble salt. Conversely, in alkaline solutions, the sulfonamide group can deprotonate, also leading to increased solubility. The isoelectric point, where the molecule has a net neutral charge and thus its lowest aqueous solubility, lies in the neutral pH range.

Key Insight: The pH-dependent solubility of 4-Sulfanilylpyridine presents both challenges and opportunities for formulation scientists. While it can lead to precipitation upon pH changes, such as in the gastrointestinal tract, it also allows for the preparation of aqueous formulations by adjusting the pH.

Solubility in Organic Solvents and Co-solvent Systems

4-Sulfanilylpyridine exhibits limited solubility in many common organic solvents. The following table summarizes its solubility in select solvents at 25°C.

| Solvent | Solubility |

| Water | 1:3500 (0.028 g/100 mL) |

| Ethanol | 1:440 (0.227 g/100 mL) |

| Acetone | 1:65 (1.54 g/100 mL) |

Data compiled from various sources.[2][5]

Studies have shown that the solubility of 4-Sulfanilylpyridine can be significantly enhanced in co-solvent systems. For instance, its solubility is maximal in pure propylene glycol and decreases with the addition of water. A similar trend is observed in ethanol-water mixtures. This suggests that the primary driving mechanism for solubilization in these systems is the interaction with the organic co-solvent.

III. Stability Profile of 4-Sulfanilylpyridine

Understanding the stability of 4-Sulfanilylpyridine is crucial for determining its shelf-life, identifying appropriate storage conditions, and ensuring the safety and efficacy of its formulations. Forced degradation studies, which involve exposing the drug substance to stress conditions more severe than accelerated stability testing, are instrumental in elucidating its degradation pathways.[6][7]

A. Hydrolytic Stability

Hydrolysis is a major degradation pathway for many pharmaceuticals. The hydrolytic stability of 4-Sulfanilylpyridine is highly dependent on pH. Studies have shown that it undergoes significant degradation in both acidic and alkaline conditions. For instance, a 21.56% degradation was observed in 0.1 M hydrochloric acid.[8] The rate of hydrolysis is accelerated at higher temperatures.[8] The degradation often involves the cleavage of the sulfonamide bond.

B. Photostability

4-Sulfanilylpyridine is known to be sensitive to light.[2][4][5] Photodegradation can lead to the formation of colored degradants and a loss of potency. One study reported a 28.57% degradation of 4-Sulfanilylpyridine under photolytic conditions.[8] The photodegradation process can be complex, involving reactive intermediates such as singlet oxygen and hydroxyl radicals, especially in the presence of chromophoric dissolved organic matter.[9] The degradation pathways can include desulfonation and other transformations of the parent molecule.[10]

Expert Tip: To mitigate photodegradation, formulations of 4-Sulfanilylpyridine should be protected from light by using amber-colored containers or opaque packaging.[11]

C. Thermal Stability

Thermal analysis using Differential Scanning Calorimetry (DSC) has revealed that 4-Sulfanilylpyridine can exist in different polymorphic forms.[12][13][14] Polymorphism can significantly impact the physicochemical properties of a drug, including its solubility and stability. DSC studies have shown a glass transition, cold crystallization, a solid-solid transition, and the melting of metastable and stable polymorphs upon heating a quenched sample.[12] This indicates that the thermal history of the material can influence its physical state and, consequently, its performance.

D. Oxidative Stability

4-Sulfanilylpyridine is susceptible to oxidative degradation. The amino group is a primary site for oxidation. The degradation can be initiated by various oxidizing agents, and the reaction conditions can influence the nature of the degradation products.[15][16]

Summary of Forced Degradation Studies

| Stress Condition | Observation | Potential Degradation Pathway |

| Acid Hydrolysis (0.1 M HCl) | Significant degradation (21.56%)[8] | Cleavage of the sulfonamide bond. |

| Alkaline Hydrolysis | Degradation accelerated at high pH and temperature.[8] | Cleavage of the sulfonamide bond. |

| Oxidation | Susceptible to oxidation. | Oxidation of the amino group. |

| Thermal | Exhibits polymorphism.[12][13][14] | Phase transitions. |

| Photolysis | Significant degradation (28.57%)[8] | Desulfonation, reactions involving reactive oxygen species.[9][10] |

IV. Experimental Protocols

To ensure the scientific integrity and reproducibility of solubility and stability studies, it is essential to follow well-defined experimental protocols.

A. Thermodynamic (Equilibrium) Solubility Assay

This method determines the solubility of a compound when the solid phase is in equilibrium with the solution.

Methodology:

-

Preparation: Add an excess amount of solid 4-Sulfanilylpyridine to a known volume of the desired solvent (e.g., purified water, buffer of a specific pH, or organic solvent) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by filtration (using a filter that does not adsorb the compound) or centrifugation.

-

Quantification: Analyze the concentration of 4-Sulfanilylpyridine in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17]

-

Calculation: The determined concentration represents the thermodynamic solubility of 4-Sulfanilylpyridine in that specific solvent at that temperature.

Caption: Workflow for Thermodynamic Solubility Determination.

B. Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[18][19][20]

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of 4-Sulfanilylpyridine in dimethyl sulfoxide (DMSO).

-

Dilution: Add a small aliquot of the DMSO stock solution to the aqueous buffer in a microtiter plate.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Precipitate Detection: Measure the amount of precipitate formed using nephelometry (light scattering) or separate the precipitate by filtration and measure the concentration of the dissolved compound in the filtrate by UV spectroscopy or LC-MS.[20][21]

Caption: Workflow for Kinetic Solubility Assessment.

C. Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[22][23][24]

Methodology:

-

Forced Degradation: Subject samples of 4-Sulfanilylpyridine to various stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[7][25]

-

Method Development: Develop an HPLC method (typically reversed-phase with a C18 column) that can separate the parent 4-Sulfanilylpyridine peak from all the degradation product peaks.[17][26] This involves optimizing the mobile phase composition, gradient, flow rate, and detector wavelength.

-

Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

-

Stability Testing: Use the validated method to analyze samples of 4-Sulfanilylpyridine that have been stored under various stability conditions (e.g., long-term, intermediate, and accelerated).

Caption: Logical Flow for Developing a Stability-Indicating HPLC Method.

V. Conclusion

The solubility and stability of 4-Sulfanilylpyridine are critical attributes that profoundly influence its formulation, therapeutic performance, and regulatory approval. Its pH-dependent aqueous solubility and susceptibility to degradation by hydrolysis, light, and oxidation necessitate careful consideration during all stages of drug development. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these properties. By leveraging this knowledge, researchers and formulation scientists can develop robust and effective drug products containing 4-Sulfanilylpyridine.

VI. References

-

Insight into sulfapyridine degradation mechanism and antibacterial activity change using enhanced hydrolysis. (n.d.). ResearchGate.

-

The role of modulated temperature differential scanning calorimetry in the characterisation of a drug molecule exhibiting polymorphic and glass forming tendencies. (n.d.). PubMed.

-

High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method. (n.d.). ResearchGate.

-

Comparison of the DSC curves of sulfapyridine quenchcooled in RHC (top) and in liquid nitrogen (bottom). (n.d.). ResearchGate.

-

Sulfapyridine. (n.d.). PubChem.

-

Photodegradation of sulfapyridine under simulated sunlight irradiation: Kinetics, mechanism and toxicity evolvement. (n.d.). ResearchGate.

-

Indirect photodegradation of sulfadimidine and sulfapyridine: Influence of CDOM components and main seawater factors. (2023). PubMed.

-

Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. (n.d.). ResearchGate.

-

Kinetic studies and characterization of photolytic products of sulfamethazine, sulfapyridine and their acetylated metabolites in water under simulated solar irradiation. (2012). PubMed.

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.

-

Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery.

-

Degradation of sulfapyridine antibiotics by chlorination in a pilot-scale water distribution system: kinetics, THMs, and DFT studies. (2022). Xi'an Jiaotong University.

-

Sulfapyridine. (n.d.). Wikipedia.

-

Thermodynamic study of the solubility of some sulfonamides in cyclohexane. (n.d.). SciSpace.

-

Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. (2021). MDPI.

-

OXIDATION OF SULFONAMIDE MICROPOLLUTANTS BY VERSATILE PEROXIDASE FROM Bjerkandera adusta. (n.d.). SciELO México.

-

Sulfapyridine. (n.d.). ChemicalBook.

-

Sulfapyridine CAS#: 144-83-2. (n.d.). ChemicalBook.

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.

-

Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

-

In vitro solubility assays in drug discovery. (n.d.). PubMed.

-

Thermodynamic study of the solubility of some sulfonamides in cyclohexane. (n.d.). Academia.edu.

-

Sulfapyridine | CAS#144-83-2. (n.d.). MedKoo Biosciences.

-

UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.pdf. (2021). Pharma Excipients.

-

Forced Degradation Studies. (2016). MedCrave online.

-

ADME Solubility Assay. (n.d.). BioDuro.

-

Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). (n.d.). MDPI.

-

2278-6074 - Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace.

-

Thermal analysis used for pharmaceutical screening – Part 1. (n.d.). Mettler Toledo.

-

Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing. (n.d.). Semantic Scholar.

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International.

-

HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011). SGS.

-

Photostability testing theory and practice. (2021). Q1 Scientific.

-

Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.

-

Q1B Photostability Testing of New Drug Substances and Products. (n.d.). FDA.

-

Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. (2021). PMC.

-

Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. (n.d.). NIH.

-

Stability-indicating HPLC Method Research Articles - Page 1. (n.d.). R Discovery.

-

CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. (n.d.). ATA Scientific.

-

Stability of bicyclic guanidine superbases and their salts in water. (n.d.). Helda - University of Helsinki.

-

Kinetics and Mechanism of Degradation of Some 2-sulfanilamidopyrimidine Derivatives. Part 1. Log k--pH Profile for Sulfadimidine Solvolysis. (n.d.). PubMed.

-

Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). PMC.

Sources

- 1. Sulfapyridine - Wikipedia [en.wikipedia.org]

- 2. Sulfapyridine | 144-83-2 [chemicalbook.com]

- 3. medkoo.com [medkoo.com]

- 4. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sulfapyridine CAS#: 144-83-2 [m.chemicalbook.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. biomedres.us [biomedres.us]

- 8. researchgate.net [researchgate.net]

- 9. Indirect photodegradation of sulfadimidine and sulfapyridine: Influence of CDOM components and main seawater factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic studies and characterization of photolytic products of sulfamethazine, sulfapyridine and their acetylated metabolites in water under simulated solar irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. q1scientific.com [q1scientific.com]

- 12. The role of modulated temperature differential scanning calorimetry in the characterisation of a drug molecule exhibiting polymorphic and glass forming tendencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mt.com [mt.com]

- 15. scielo.org.mx [scielo.org.mx]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 19. charnwooddiscovery.com [charnwooddiscovery.com]

- 20. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. enamine.net [enamine.net]

- 22. scispace.com [scispace.com]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. discovery.researcher.life [discovery.researcher.life]

- 25. sgs.com [sgs.com]

- 26. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]

Computational Profiling of 4-Sulfanilylpyridine: Isomeric Efficacy & Electronic Structure

Executive Summary & Scope

This technical guide details the computational characterization of 4-Sulfanilylpyridine (IUPAC: 4-amino-N-(pyridin-4-yl)benzenesulfonamide). While its positional isomer, Sulfapyridine (N-pyridin-2-yl), is a historically significant sulfonamide antibiotic, the N-pyridin-4-yl isomer presents unique electronic and steric properties that warrant distinct computational investigation.

This document serves as a protocol-driven guide for researchers to evaluate the electronic structure, spectroscopic signatures, and binding affinity of this specific sulfonamide derivative using Density Functional Theory (DFT) and Molecular Docking.

Key Objectives

-

Electronic Stability: Quantify HOMO-LUMO gaps and tautomeric preferences (amide vs. imide) using DFT/B3LYP.

-

Spectroscopic Prediction: Correlate theoretical IR and NMR shifts with experimental benchmarks.

-

Ligand-Receptor Interaction: Evaluate binding efficacy against Dihydropteroate Synthase (DHPS) relative to standard sulfonamides.

Computational Theory & Methodology

The Isomer Distinction

The core of this study relies on distinguishing the target molecule from its clinical analog. The position of the nitrogen on the pyridine ring significantly alters the

-

Target: 4-amino-N-(pyridin-4 -yl)benzenesulfonamide (4-Sulfanilylpyridine)

-

Comparator: 4-amino-N-(pyridin-2 -yl)benzenesulfonamide (Sulfapyridine)[1]

Workflow Architecture

The following Graphviz diagram outlines the sequential computational workflow required to validate the physicochemical properties of 4-Sulfanilylpyridine.

Figure 1: Integrated workflow for the quantum chemical and biological profiling of sulfonamide derivatives.

Electronic Structure Analysis (DFT Protocols)

Geometry Optimization & Basis Set Selection

For sulfonamides containing hypervalent sulfur and aromatic rings, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the gold standard. The diffuse functions (++) are critical for accurately modeling the lone pairs on the sulfonamide oxygen and pyridine nitrogen.

Experimental Protocol 1: DFT Optimization (Gaussian 09/16)

-

Input Construction: Build the initial 3D structure. Ensure the sulfonamide moiety (

) is in the staggered conformation relative to the phenyl ring. -

Route Section Setup:

Note: The scrf keyword activates the Polarizable Continuum Model (PCM) to simulate DMSO, matching common experimental solubility conditions.

-

Validation: Ensure no imaginary frequencies exist in the output (indicates a true local minimum).

Frontier Molecular Orbitals (FMO)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines the chemical hardness (

-

HOMO Location: Typically localized on the aniline (

) and phenyl ring (electron donor). -

LUMO Location: Typically localized on the pyridine ring and

group (electron acceptor). -

Significance: A lower HOMO-LUMO gap in the 4-isomer compared to the 2-isomer often correlates with higher polarizability but potentially lower stability in biological fluids.

Data Interpretation Table:

| Descriptor | Formula | Physical Significance |

| Energy Gap ( | Kinetic stability; lower gap = higher reactivity. | |

| Chemical Potential ( | Tendency of electrons to escape. | |

| Global Hardness ( | Resistance to charge transfer. | |

| Electrophilicity Index ( | Propensity to accept electrons (crucial for DHPS binding). |

Where

Molecular Docking: Interaction with DHPS

Biological Context

Sulfonamides act as competitive inhibitors of Dihydropteroate Synthase (DHPS) .[2] They mimic p-aminobenzoic acid (PABA), preventing the formation of dihydropteroate, a precursor to folate.[2]

Target Protein:

-

Source: Escherichia coli or Staphylococcus aureus DHPS.

-

PDB ID: 3TZF (High resolution, co-crystallized with pterin).

Docking Protocol (AutoDock Vina)[3]

Step 1: Protein Preparation

-

Download PDB structure 3TZF .

-

Remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and Kollman charges using AutoDock Tools (ADT).

-

Save as protein.pdbqt.

Step 2: Ligand Preparation

-

Use the DFT-optimized geometry of 4-Sulfanilylpyridine.

-

Define rotatable bonds (typically the S-N and C-S bonds).

-

Save as ligand.pdbqt.

Step 3: Grid Generation Center the grid box on the native PABA binding site.

-

Center: X: 28.5, Y: 4.2, Z: 82.1 (Approximate coordinates for 3TZF active site).

-

Size:

Å.

Step 4: Execution & Analysis Run Vina and analyze the top 9 conformers. Look for:

-

Hydrogen Bonding: Between the sulfonamide oxygen and Arg235 or Ser221 .

-

Pi-Stacking: Interaction between the pyridine ring and Phe190 (or equivalent aromatic residues).

Mechanism of Action Visualization

The following diagram illustrates the competitive inhibition pathway modeled by this study.

Figure 2: Competitive inhibition mechanism of DHPS by sulfonamide derivatives.

Results Interpretation & Validation

Spectroscopic Benchmarking

To ensure the computational model reflects reality, compare calculated frequencies with experimental literature values.

-

IR Spectrum: The

asymmetric stretch is a diagnostic peak.-

Experimental (approx):

. -

DFT (Unscaled): Often overestimates by ~5%. Apply a scaling factor of 0.967 for B3LYP/6-311++G(d,p).

-

-

NMR (

H):-

The amide proton (

) is highly sensitive to solvent effects. In DMSO, it typically appears downfield (10-11 ppm). -

The pyridine protons in the 4-isomer will show an AA'BB' splitting pattern distinct from the ABCD pattern of the 2-isomer (Sulfapyridine).

-

Binding Energy Comparison

A successful computational study must contextualize the results.

-

Sulfapyridine (2-isomer): Binding energy

to -

4-Sulfanilylpyridine (4-isomer): If the calculated binding energy is significantly lower (e.g., > -6.0 kcal/mol), it suggests steric clash or lack of optimal H-bond donors in the active site, explaining its lower clinical utilization.

References

-

BenchChem. (2025).[1] Technical Brief: The Elusive 4-amino-N-pyridin-4-ylbenzenesulfonamide and its Characterized Isomers. Retrieved from

-

Karkihalli, V., et al. (2022).[3] Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory. ResearchGate. Retrieved from

-

Hevener, K. E., et al. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. Retrieved from

-

Mondal, S., et al. (2021).[4][5] Synthesis, structural investigation, computational study... of novel synthesized (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide. Journal of Molecular Structure. Retrieved from

-

Azam, M. A., et al. (2023). Molecular Docking Investigation... of Some Benzimidazole Analogues as Dihydropteroate Synthase (DHPS) Inhibitors. ResearchGate. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 5. Synthesis, molecular docking, DFT study, and in vitro antimicrobial activity of some 4-(biphenyl-4-yl)-1,4-dihydropyridine and 4-(biphenyl-4-yl)pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review of 4-Sulfanilylpyridine research

Executive Summary

4-Sulfanilylpyridine (Sulfapyridine) represents a foundational chapter in antimicrobial chemotherapy and a critical active moiety in modern gastroenterology. Originally deployed as the first effective treatment for pneumococcal pneumonia (M&B 693), its clinical utility has evolved from a standalone antibiotic to a carrier molecule within Sulfasalazine , a first-line therapy for Inflammatory Bowel Disease (IBD).

This guide synthesizes the chemical architecture, pharmacodynamics, and metabolic toxicology of Sulfapyridine. It places specific emphasis on the NAT2 acetylation polymorphism , a genetic variable that dictates the toxicity profile in clinical populations, and outlines the environmental degradation pathways relevant to pharmaceutical waste management.

Molecular Architecture & Synthesis

Chemical Identity: 4-amino-N-2-pyridinylbenzenesulfonamide CAS Registry Number: 144-83-2

Sulfapyridine belongs to the sulfonamide class, characterized by a sulfonamide group attached to an aniline ring. The synthesis follows a classic nucleophilic substitution pathway, prioritizing the protection of the aniline amine to prevent polymerization.

Validated Synthesis Protocol

Note: This protocol utilizes p-acetamidobenzenesulfonyl chloride (ASC) to ensure regioselectivity.

-

Reactants: p-Acetamidobenzenesulfonyl chloride (ASC) and 2-Aminopyridine.

-

Condensation: ASC is dissolved in dry acetone or pyridine. 2-Aminopyridine is added in equimolar amounts. The mixture is heated to reflux (approx. 60–80°C) for 2–4 hours.

-

Hydrolysis (Deprotection): The intermediate is treated with dilute sodium hydroxide (NaOH) or hydrochloric acid (HCl) and heated to reflux. This cleaves the acetyl group protecting the

amine. -

Precipitation: The solution is neutralized to pH 7.0, causing the free Sulfapyridine to precipitate. Recrystallization from ethanol yields analytical-grade crystals.

Visualization: Synthesis Workflow

Figure 1: Step-wise organic synthesis of Sulfapyridine via ASC condensation and subsequent hydrolysis.[1][6]

Pharmacodynamics: Mechanism of Action

Sulfapyridine functions as a bacteriostatic agent by competitively inhibiting Dihydropteroate Synthase (DHPS) .[5][7]

-

The Target: Bacteria must synthesize folate de novo to produce nucleotides (purines/pyrimidines) for DNA replication.[4] They cannot uptake dietary folate like mammals.[4]

-

The Mimicry: Sulfapyridine is a structural analog of para-aminobenzoic acid (PABA) .[4]

-

The Blockade: DHPS normally incorporates PABA into dihydropteroic acid.[7] Sulfapyridine competes for the active site. When DHPS binds Sulfapyridine instead of PABA, it creates a "dead-end" analog, halting the production of tetrahydrofolate.

Key Insight: This selectivity protects human cells, which lack DHPS and rely entirely on dietary folate transport.

Visualization: Folate Pathway Inhibition

Figure 2: Competitive inhibition of DHPS by Sulfapyridine, disrupting bacterial folate synthesis.

The Sulfasalazine Vector: A Prodrug System

In modern medicine, Sulfapyridine is rarely administered alone. It is the "carrier" moiety of Sulfasalazine , used for Ulcerative Colitis and Rheumatoid Arthritis.

The Mechanism of Delivery:

-

Ingestion: Sulfasalazine is absorbed poorly in the stomach/small intestine (~10–30%).[8]

-

Colonic Activation: Upon reaching the colon, bacterial azoreductases cleave the diazo bond linking Sulfapyridine to 5-Aminosalicylic Acid (5-ASA).[6][8][9][10]

-

Divergent Fates:

-

5-ASA: Acts locally as an anti-inflammatory on the colonic mucosa (therapeutic agent).[6]

-

Sulfapyridine: Absorbed systemically (carrier molecule).[8] Note: While historically considered inert, Sulfapyridine contributes to anti-arthritic effects but is the primary cause of Sulfasalazine-associated toxicity.

-

Table 1: Pharmacokinetic Split of Sulfasalazine

| Parameter | 5-Aminosalicylic Acid (5-ASA) | Sulfapyridine |

| Role | Active Anti-inflammatory (Local) | Carrier / Immunomodulator (Systemic) |

| Absorption | Low (mostly excreted in feces) | High (absorbed into plasma) |

| Metabolism | N-acetylation (NAT1) in gut wall | N-acetylation (NAT2) in liver |

| Excretion | Feces | Urine |

Toxicology & NAT2 Polymorphism

The safety profile of Sulfapyridine is strictly governed by the patient's genetic acetylation status.

The NAT2 Bottleneck: Sulfapyridine is metabolized in the liver by N-acetyltransferase 2 (NAT2) into N-acetylsulfapyridine (inactive). The NAT2 gene is highly polymorphic.[9]

-

Fast Acetylators: Rapidly convert Sulfapyridine to its acetylated form. Lower risk of toxicity.

-

Slow Acetylators: Possess variants (e.g., NAT2*5, *6, *7) leading to reduced enzyme activity.[2][11] This causes accumulation of free Sulfapyridine in the plasma.

Clinical Consequence: Slow acetylators are significantly more prone to dose-dependent side effects, including:

-

Nausea and anorexia.

-

Hematologic dyscrasias (agranulocytosis).

-

Hypersensitivity rashes.[9]

Visualization: Metabolic Fate & Toxicity

Figure 3: Metabolic pathway highlighting the risk of Sulfapyridine accumulation in NAT2 slow acetylators.

Environmental Fate & Degradation[3][13][14]

As a widely used veterinary and human pharmaceutical, Sulfapyridine is a persistent micropollutant in water systems.

-

Photodegradation: Sulfapyridine is susceptible to indirect photodegradation.[3][12] Dissolved Organic Matter (DOM) in water absorbs UV light and generates reactive intermediates (hydroxyl radicals, singlet oxygen) that degrade the antibiotic.

-

Chlorination: In water treatment, Sulfapyridine reacts with chlorine. While this removes the parent compound, it can generate chlorinated intermediates (e.g., chlorosulfapyridine) which may retain biological activity or toxicity.

-

Adsorption: Soil adsorption is pH-dependent. At acidic pH, the cationic form binds strongly to soil cation-exchange sites; at neutral/alkaline pH, mobility increases, raising groundwater contamination risks.

References

-

Das, K. M., & Dubin, R. (1976).[8] Clinical pharmacokinetics of sulphasalazine. Clinical Pharmacokinetics, 1(6), 406–425.

-

Peppercorn, M. A., & Goldman, P. (1972).[8] The role of intestinal bacteria in the metabolism of salicylazosulfapyridine. Journal of Pharmacology and Experimental Therapeutics, 181(3), 555–562.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5336, Sulfapyridine. PubChem.

-

Yun, M. K., et al. (2012). Catalysis and sulfa drug resistance in dihydropteroate synthase. Science, 335(6072), 1110-1114.

-

Yao, P., et al. (2024).[13] Insight into sulfapyridine degradation mechanism and antibacterial activity change using enhanced hydrolysis.[14][13] Environmental Progress & Sustainable Energy.

Sources

- 1. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PharmGKB Summary: Very Important Pharmacogene information for N-acetyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indirect photodegradation of sulfadimidine and sulfapyridine: Influence of CDOM components and main seawater factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dihydropteroate synthase inhibitor [medbox.iiab.me]

- 8. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. N-acetyltransferase 2 slow acetylator genotype associated with adverse effects of sulfasalazine in the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Advanced Application Note: Synthesis and Utilization of 4-Sulfanilylpyridine (Sulfapyridine)

Executive Summary & Chemical Identity[1]

This guide details the synthesis, derivatization, and application of 4-Sulfanilylpyridine , commonly known as Sulfapyridine . While the nomenclature "4-Sulfanilylpyridine" technically describes a pyridine ring substituted with a sulfanilyl radical, in practical organic synthesis and pharmaceutical chemistry, this almost exclusively refers to

This molecule serves two critical roles in modern research:

-

Pharmaceutical Intermediate: It is the precursor to Sulfasalazine , a gold-standard treatment for inflammatory bowel disease (IBD).

-

Supramolecular Ligand: The pyridyl nitrogen and sulfonamide moiety act as versatile donor sites for constructing Metal-Organic Frameworks (MOFs) and coordination polymers.

Chemical Profile

| Property | Specification |

| IUPAC Name | 4-amino- |

| Common Name | Sulfapyridine |

| CAS Number | 144-83-2 |

| Molecular Formula | |

| Molecular Weight | 249.29 g/mol |

| Solubility | Soluble in dilute mineral acids and aqueous alkali hydroxides; sparingly soluble in water and ethanol.[1][2] |

| pKa | 8.43 (sulfonamide NH), 2.8 (aniline |

Core Protocol A: De Novo Synthesis of Sulfapyridine

Rationale: Direct condensation of sulfanilyl chloride with aminopyridine is inefficient due to the competing nucleophilicity of the aniline amine. The standard high-yield protocol requires an acetyl-protection strategy (Schotten-Baumann conditions), followed by hydrolysis.

Reagents Required[1][3][4]

-

Substrate: 2-Aminopyridine (99%)

-

Reagent:

-Acetylsulfanilyl chloride (ASC) -

Solvent/Base: Dry Pyridine (or Acetone/Sodium Bicarbonate for green chemistry variants)

-

Hydrolysis Agent: 10% Sodium Hydroxide (NaOH) or 2M Hydrochloric Acid (HCl)

Step-by-Step Methodology

Phase 1: Condensation (Formation of Intermediate)

-

Preparation: In a 250 mL three-necked round-bottom flask equipped with a drying tube and magnetic stirrer, dissolve 2-aminopyridine (9.4 g, 0.10 mol) in dry pyridine (25 mL).

-

Addition: Cool the solution to 15°C. Slowly add

-acetylsulfanilyl chloride (23.3 g, 0.10 mol) in small portions over 20 minutes.-

Expert Insight: The reaction is exothermic. Maintaining temperature <40°C prevents the formation of bis-sulfonylated byproducts.

-

-

Reaction: Heat the mixture on a steam bath (or oil bath at 90°C) for 30 minutes to ensure completion. The solution will darken.

-

Quenching: Pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring. The intermediate,

-acetylsulfapyridine , will precipitate as a crude solid. -

Isolation: Filter the solid and wash with cold water. (Yield target: >85%).

Phase 2: Deprotection (Hydrolysis)

-

Reflux: Suspend the crude

-acetylsulfapyridine in 100 mL of 2M NaOH . Reflux for 1 hour. The solid should dissolve as the sulfonamide forms a water-soluble sodium salt and the acetyl group is cleaved. -

Neutralization: Cool the solution to room temperature. Carefully neutralize with 2M HCl or Acetic Acid to pH 6.5–7.0.

-

Critical Checkpoint: Sulfapyridine is amphoteric. Precipitate formation is maximal at its isoelectric point (approx pH 6-7). Going too acidic (pH < 3) will redissolve it as the hydrochloride salt.

-

-

Purification: Recrystallize the precipitate from 90% ethanol or hot water. Dry at 90°C.

Workflow Visualization

Figure 1: Step-wise synthesis pathway from precursors to purified Sulfapyridine.

Core Protocol B: Derivatization to Sulfasalazine

Rationale: Sulfapyridine contains a primary aromatic amine, making it an excellent diazonium component. This protocol describes coupling it with salicylic acid to synthesize Sulfasalazine , demonstrating its utility as a scaffold.

Reagents Required[1][3][4]

Step-by-Step Methodology

-

Diazotization:

-

Dissolve Sulfapyridine (2.5 g, 0.01 mol) in HCl (10 mL, 2M) and water (20 mL). Cool to 0–5°C in an ice bath.

-

Add a solution of Sodium Nitrite (0.7 g in 5 mL water) dropwise.

-

Validation: Verify the presence of excess nitrous acid using starch-iodide paper (turns blue instantly). Stir for 15 minutes.

-

-

Coupling Reaction:

-

Dissolve Salicylic Acid (1.4 g, 0.01 mol) in Sodium Carbonate solution (20 mL, 10%). Cool to 0–5°C.

-

Slowly add the diazonium salt solution to the salicylate solution with vigorous stirring. Maintain pH > 9 by adding more carbonate if necessary.

-

Expert Insight: The coupling occurs at the position para to the hydroxyl group of the salicylic acid (position 5). The solution will turn deep orange-red (azo dye formation).

-

-

Isolation:

-

Stir for 1 hour at 0°C, then allow to warm to room temperature.

-

Acidify carefully with glacial acetic acid to precipitate the Sulfasalazine.

-

Filter, wash with water, and dry.

-

Mechanism Visualization

Figure 2: The Azo-coupling pathway converting Sulfapyridine to Sulfasalazine.

Application Note: Coordination Chemistry (Ligand Behavior)

Sulfapyridine is a "non-innocent" ligand in crystal engineering. It possesses multiple donor sites:[6]

-

Pyridine Nitrogen (

): Soft donor, binds transition metals (Ag, Cu, Zn). -

Sulfonamide Nitrogen (

): Upon deprotonation, acts as a bridge. -

Aniline Nitrogen (

): Generally less reactive but can participate in H-bonding networks.

Protocol: Synthesis of [Ag(Sulfapyridine)] Complex

Use Case: Creating antimicrobial silver coordination polymers.

-

Dissolution: Dissolve Sulfapyridine (1 mmol) in 10 mL of Ammonia/Ethanol (1:1 v/v).

-

Metal Addition: Add Silver Nitrate (

, 1 mmol) dissolved in 5 mL water dropwise in the dark. -

Crystallization: Allow slow evaporation at room temperature.

-

Result: Colorless block crystals suitable for X-ray diffraction. The silver usually coordinates to the pyridine nitrogen and the sulfonamide nitrogen, forming 1D polymeric chains.

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Moisture in Pyridine | Use freshly distilled pyridine or store over KOH pellets. |

| Product is Sticky/Oil | Incomplete Hydrolysis | Extend reflux time with NaOH; ensure pH is strictly controlled during precipitation. |

| Dark Coloration | Oxidation of Amine | Perform reactions under Nitrogen atmosphere; ensure reagents are fresh. |

| Safety Warning | Allergy Risk | Sulfonamides are potent allergens. Handle all powders in a fume hood. Wear nitrile gloves. |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5336, Sulfapyridine. Retrieved from [Link]

-

IUPHAR/BPS Guide to Pharmacology. Sulfapyridine Ligand Page.[7] Retrieved from [Link]

- Gelmo, F. et al. (2009).Synthesis and antibacterial activity of silver complexes with sulfonamides. (General reference for Section 4 protocols).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Schotten-Baumann protocols).

Sources

- 1. Sulfapyridine synthesis - chemicalbook [chemicalbook.com]

- 2. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sulfapyridine | 144-83-2 [chemicalbook.com]

- 4. Sulfapyridine - Wikipedia [en.wikipedia.org]

- 5. CN105330599A - Method for synthesizing salazosulfapyridine by utilizing 2-aminopyridine as raw material - Google Patents [patents.google.com]

- 6. Sulfapyridine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. sulfapyridine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Application Notes & Protocols: 4-Sulfanilylpyridine in Antibacterial Drug Discovery

Introduction: Re-evaluating a Classic Scaffold for Modern Challenges

The dawn of the antibiotic era was heralded not by penicillin, but by the sulfonamides, the first class of synthetic antibacterial agents used systemically.[1][2] These sulfa drugs revolutionized medicine by providing effective treatments for previously fatal bacterial infections.[2][3] Despite their historical success, the rise of widespread antibiotic resistance has diminished their use.[2][4] However, the inherent bioactivity and synthetic tractability of the sulfonamide scaffold make it a compelling starting point for the discovery of novel antibacterial agents. This guide focuses on 4-Sulfanilylpyridine, a representative sulfonamide, as a core chemical moiety for modern antibacterial drug discovery programs.

4-Sulfanilylpyridine and its derivatives offer a validated pharmacophore with a well-understood mechanism of action, providing a rational basis for chemical modification to overcome resistance and improve efficacy. These notes provide both the theoretical framework and practical protocols for researchers and drug development professionals aiming to explore this chemical space.

Core Mechanism of Action: Inhibition of Folate Biosynthesis

Sulfonamides, including 4-Sulfanilylpyridine, function as bacteriostatic agents, meaning they inhibit the growth and multiplication of bacteria rather than killing them outright.[1][5] Their efficacy stems from their structural similarity to para-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[1][6]

Bacteria must synthesize their own folic acid (Vitamin B9), an essential cofactor for the synthesis of nucleotides (and thus DNA) and certain amino acids.[5][7] Humans, in contrast, obtain folate from their diet, making the folate biosynthesis pathway an ideal selective target for antibacterial drugs.[1][2][7] 4-Sulfanilylpyridine acts as a competitive inhibitor of DHPS, binding to the enzyme's active site and preventing the conversion of PABA into dihydropteroic acid, a key precursor to folic acid.[1][2][6] This disruption starves the bacteria of essential building blocks, halting their proliferation and allowing the host's immune system to clear the infection.[5]

Caption: Competitive inhibition of the bacterial folate pathway by 4-Sulfanilylpyridine.

Application Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)